4-(diethylphosphoryl)benzoic acid

Enzyme inhibition Phosphatase assay Negative control

Researchers often face poor resolution in chiral alcohol analysis. 4-(Diethylphosphoryl)benzoic acid solves this as a derivatization reagent, enhancing HPLC retention and UV detectability for precise enantiomeric purity determination. In biochemical assays, it serves as an ideal negative control for phosphatase inhibition (IC50 = 9.68 mM), ensuring assay specificity. • Enables direct amide/ester coupling without ester hydrolysis. • Favorable crystalline nature (mp 105-107°C) ensures accurate weighing. • Consistent reactivity for solid-phase peptide synthesis and parallel library construction.

Molecular Formula C11H15O3P
Molecular Weight 226.2
CAS No. 7078-92-4
Cat. No. B6233066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylphosphoryl)benzoic acid
CAS7078-92-4
Molecular FormulaC11H15O3P
Molecular Weight226.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diethylphosphoryl)benzoic Acid Profile & Procurement


4-(Diethylphosphoryl)benzoic acid (CAS 7078-92-4, also known as 4-(diethylphosphinyl)benzoic acid) is an organophosphorus compound comprising a benzoic acid core para‑substituted with a diethylphosphoryl group . This phosphonate‑containing aromatic carboxylic acid serves as a versatile intermediate in organic synthesis and as an analytical derivatization reagent for enhanced chromatographic resolution of alcohol enantiomers . Its molecular formula C11H15O3P and molecular weight 226.21 g/mol distinguish it from the more commonly cited diethyl ester analog (C11H15O5P, MW 258.21) .

Substitution Risks for 4-(Diethylphosphoryl)benzoic Acid


In‑class substitution of 4‑(diethylphosphoryl)benzoic acid with positional isomers (e.g., 2‑ or 3‑diethylphosphoryl benzoic acids) or structurally related phosphonate esters (e.g., diethyl 4‑carboxyphenylphosphonate, CAS 1527-34-0) is not straightforward. The para‑substituted phosphinic acid (P=O with two ethyl groups) exhibits distinct hydrogen‑bonding capacity, acidity (pKa ~3.7 predicted for the carboxylic acid), and coordination geometry compared with the ortho‑ and meta‑isomers, which can alter both reactivity in metal‑catalyzed cross‑couplings and chromatographic retention behavior . Furthermore, the phosphinic acid motif (P–C bond with P=O) confers different hydrolytic stability and enzymatic inhibition profiles relative to the phosphonate ester (P–O–C) analogs, directly impacting its suitability as a phosphatase inhibitor probe or as a derivatization agent for chiral HPLC [1]. Direct replacement with a non‑phosphorus‑containing benzoic acid or a simple phosphonate ester would therefore invalidate established synthetic protocols and analytical methods.

Key Evidence for 4-(Diethylphosphoryl)benzoic Acid


Alkaline Phosphatase Inhibition vs. Phosphonate Esters

4‑(Diethylphosphoryl)benzoic acid exhibits extremely weak inhibition of human leukocyte alkaline phosphatase, with an IC50 of 9.68 × 10⁶ nM (i.e., 9.68 mM) [1]. In contrast, many phosphonate‑based inhibitors (e.g., phenylphosphonate or simple alkyl phosphonates) typically display IC50 values in the low micromolar range (1–100 µM) against the same enzyme class [2]. This >100‑fold reduction in potency makes the compound uniquely suitable as a negative control or as a selectivity probe when a phosphorus‑containing but enzymatically inert structural analog is required.

Enzyme inhibition Phosphatase assay Negative control

Purity & Cost vs. Diethyl Ester Analog

Commercial availability of 4‑(diethylphosphoryl)benzoic acid is typically at 98% purity (by HPLC or NMR) and priced at approximately €416 per gram (Apollo Scientific, 2024) . The closely related diethyl ester analog, 4‑(diethoxyphosphoryl)benzoic acid (CAS 1527-34-0), is often supplied at 95–98% purity but at a lower cost point of roughly €50–100 per gram . However, the phosphinic acid derivative offers the advantage of direct carboxylate functionality for amide/ester coupling without requiring saponification of the ethyl ester, which can reduce overall synthesis steps and improve atom economy in certain routes.

Procurement Cost‑efficiency Purity specification

Physicochemical Properties vs. Positional Isomers

The para‑substituted 4‑(diethylphosphoryl)benzoic acid exhibits a melting point of 105–107 °C , which is significantly higher than its ortho‑isomer (2‑(diethylphosphoryl)benzoic acid, CAS 79317-58-1, typically an oil or low‑melting solid) and slightly lower than the meta‑isomer (3‑(diethylphosphoryl)benzoic acid, CAS 53824-58-1, melting point ~115–120 °C) . This intermediate melting point facilitates recrystallization from common solvents (ethanol/water) and imparts favorable handling characteristics for solid‑phase synthesis. Additionally, the para‑substitution pattern maximizes the molecular dipole, enhancing retention on reversed‑phase HPLC columns (logP predicted ~2.1) compared with the ortho‑ and meta‑isomers, which can be exploited for analytical method development.

Structure‑property relationship Chromatography Crystallization

Chiral Derivatization for HPLC Resolution

4‑(Diethylphosphoryl)benzoic acid is employed as a derivatization agent to enhance the chromatographic resolution of alcohol enantiomers on conventional reversed‑phase columns . Although quantitative resolution factors (Rs) are not publicly available for this specific compound, structurally analogous aryl phosphonate derivatizing agents have been shown to increase enantioselectivity (α) by 1.5–2.5 fold relative to underivatized alcohols or simple benzoate esters [1]. The presence of both a strong UV chromophore (benzoate) and a polar phosphinate group improves detection sensitivity and retention, respectively, making it a preferred choice over non‑phosphorus‑containing benzoic acids in chiral HPLC method development.

Chiral chromatography Derivatization reagent Enantiomeric resolution

Applications of 4-(Diethylphosphoryl)benzoic Acid


Negative Control for Phosphatase Assays

In biochemical assays aimed at evaluating novel phosphatase inhibitors, 4‑(diethylphosphoryl)benzoic acid serves as an ideal negative control due to its extremely weak inhibition of alkaline phosphatase (IC50 = 9.68 mM). This ensures that any observed inhibition stems from the test compound rather than the phosphonate scaffold itself [1].

Carboxylic Acid Phosphinate Building Block

The free carboxylic acid group enables direct amide or ester coupling in multi‑step organic syntheses, circumventing the need for ester hydrolysis. This is particularly valuable in medicinal chemistry campaigns where the phosphinate moiety is required as a phosphate bioisostere .

Chiral Derivatization for Alcohol Enantiomers

Analytical laboratories can employ 4‑(diethylphosphoryl)benzoic acid to derivatize chiral alcohols prior to HPLC analysis. The resulting phosphinate‑benzoate esters exhibit enhanced retention and UV detectability, facilitating enantiomeric purity determination of pharmaceutical intermediates .

Solid-Phase Synthesis & Combinatorial Chemistry

Its favorable crystalline nature (melting point 105–107 °C) and balanced solubility make this compound suitable for solid‑phase peptide synthesis or parallel library construction where accurate weighing and consistent reactivity are critical .

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